molecular formula C12H19NO4 B13068247 (4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid

(4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid

Cat. No.: B13068247
M. Wt: 241.28 g/mol
InChI Key: FNDGXENFODBXTL-QMMMGPOBSA-N
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Description

(4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[24]heptane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. The reaction conditions often include the use of strong bases and high temperatures.

    Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality. This step usually involves the reaction of the spirocyclic intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through various methods, including the use of carbon dioxide under high pressure or the hydrolysis of an ester intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: Explored for its potential as a drug candidate, particularly in the development of novel therapeutics for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    (4R)-5-azaspiro[2.4]heptane-4-carboxylic acid: Lacks the Boc protection group.

    (4R)-5-azaspiro[2.4]heptane-4-carboxamide: Contains an amide group instead of a carboxylic acid.

Uniqueness

(4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid is unique due to its Boc protection group, which provides stability and allows for selective reactions at the amine functionality. This makes it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(4R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-6-12(4-5-12)8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1

InChI Key

FNDGXENFODBXTL-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2([C@@H]1C(=O)O)CC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C(=O)O)CC2

Origin of Product

United States

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